molecular formula C16H23N3O4 B1204611 加贝沙星 CAS No. 39492-01-8

加贝沙星

货号 B1204611
CAS 编号: 39492-01-8
分子量: 321.37 g/mol
InChI 键: YKGYIDJEEQRWQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Gabexate mesylate synthesis has seen improvements to increase yield and simplify production processes. An enhanced synthesis route of Gabexate mesylate involves reacting 6-Aminohexanoic acid hydrochloride with aminonitrile to produce an intermediate, which is then reacted with ethyl hydroxybenzoate in the presence of DCC and DMAP, achieving a yield of 43.1% with 99.2% content (W. Rui, 2011). Another process starts from caprolactam, hydrolyzed to give 6-aminohexanoic acid, followed by several steps including esterification and acidification, leading to an overall product yield of 65% (Yao Jin-feng et al., 2010).

Molecular Structure Analysis

The molecular structure of Gabexate mesylate plays a crucial role in its interaction with proteases. Although specific studies on its molecular structure analysis were not identified in this search, the efficacy of Gabexate in inhibiting protease activity suggests a structure adept at binding to the active sites of serine proteases, thereby preventing substrate access. The structure includes ester bonds, which are susceptible to hydrolysis, influencing its stability and activity.

Chemical Reactions and Properties

Gabexate mesylate's chemical reactivity, particularly its susceptibility to hydrolysis due to ester bonds in its structure, affects its stability. Generic versions of Gabexate containing mannitol as an additive showed a higher content of hydrolysate impurity, suggesting altered crystal structure and reduced stability (M. Sakurai et al., 2010).

Physical Properties Analysis

The stability of Gabexate mesylate is influenced by its physical properties, including its crystal structure. The presence of additives like mannitol can further impact its physical stability, potentially leading to increased hydrolysate content and altered pharmacokinetic properties.

Chemical Properties Analysis

Gabexate's chemical properties, particularly its role as a protease inhibitor, extend beyond its clinical use to impact various biochemical pathways. For example, its ability to inhibit human mast cell tryptase suggests potential anti-inflammatory effects beyond its primary antiprotease activity (F. Erba et al., 2001).

科学研究应用

抑制肥大细胞促胰蛋白酶

加贝沙星甲磺酸盐因其对肥大细胞促胰蛋白酶的抑制作用而闻名。这种抑制作用可能有助于预防皮肤和粘膜的炎症、糜烂和溃疡。加贝沙星甲磺酸盐与人和牛促胰蛋白酶的结合已被分析,表明它在减轻炎症反应中的作用 (Erba 等人,2001)

调控一氧化氮的产生

加贝沙星甲磺酸盐可以调节人血小板中的 L-精氨酸转运和一氧化氮 (NO) 的产生。这种调节包括抑制 L-精氨酸摄取、减少一氧化氮合成和影响组成型一氧化氮合酶活性 (Leoncini 等人,2002)

预防脊髓损伤

加贝沙星甲磺酸盐因其在预防创伤后脊髓损伤中的作用而受到研究。它似乎不是通过抑制凝血,而是通过抑制白细胞的活化来实现这一目标,而白细胞在创伤后脊髓损伤的发展中起着关键作用 (Taoka 等人,1997)

抑制肿瘤坏死因子-α的产生

加贝沙星甲磺酸盐抑制人单核细胞中肿瘤坏死因子-α (TNF-α) 的产生。这种抑制作用涉及靶向核因子-κB (NF-κB) 和激活蛋白-1 (AP-1) 通路,这些通路在炎症和败血症相关疾病中起着至关重要的作用 (Yuksel 等人,2003)

在治疗急性胰腺炎中的作用

加贝沙星甲磺酸盐在各种研究中被评估用于治疗急性胰腺炎和预防与内窥镜手术相关的胰腺损伤。它已被证明可有效减少坏死性急性胰腺炎的早期并发症 (Pederzoli 等人,1993)

对流感性肺炎的影响

对加贝沙星甲磺酸盐的研究还表明它在治疗小鼠流感性肺炎中的潜力。它似乎调节炎性细胞因子/趋化因子反应,对流感性肺炎产生有益影响 (Kosai 等人,2008)

安全和危害

When handling Gabexate, one should avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Gabexate has been investigated for use in cancer, ischemia-reperfusion injury, and pancreatitis . It is suggested that focused clinical and translational studies targeting mast cells in different cancer contexts are now warranted .

属性

IUPAC Name

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGYIDJEEQRWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56974-61-9 (monomethanesulfonate)
Record name Gabexate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048566
Record name Gabexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA.
Record name Gabexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12831
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gabexate

CAS RN

39492-01-8
Record name Gabexate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39492-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabexate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gabexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12831
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gabexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GABEXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gabexate
Reactant of Route 2
Reactant of Route 2
Gabexate
Reactant of Route 3
Reactant of Route 3
Gabexate
Reactant of Route 4
Reactant of Route 4
Gabexate
Reactant of Route 5
Gabexate
Reactant of Route 6
Reactant of Route 6
Gabexate

Citations

For This Compound
7,200
Citations
…, Gabexate in Digestive Endoscopy—Italian … - … England Journal of …, 1996 - Mass Medical Soc
Background Endoscopic retrograde cholangiopancreatography (ERCP) is associated with elevated levels of pancreatic enzymes and pancreatitis. Gabexate, a protease inhibitor, has …
Number of citations: 472 www.nejm.org
J Freise, P Magerstedt, K Schmid - Enzyme, 1983 - karger.com
… Our findings reveal that both gabexate mesilate and camostate inhibit porcine pan … both gabexate mesilate and camostate are amphilic cations [6], After the infusion of 150 mg gabexate …
Number of citations: 30 karger.com
A Messori, R Rampazzo, G Scroccaro, R Olivato… - Digestive diseases and …, 1995 - Springer
Since the effectiveness of gabexate mesilate in patients with acute pancreatitis is controversial, a metaanalysis of the published literature was conducted to address this problem. Five …
Number of citations: 125 link.springer.com
A Andriulli, R Clemente, L Solmi, V Terruzzi… - Gastrointestinal …, 2002 - Elsevier
… efficacy of somatostatin and gabexate for prevention of post-… on the use of somatostatin or gabexate for prevention of post-… of somatostatin (750 mg), gabexate (500 mg), or placebo that …
Number of citations: 286 www.sciencedirect.com
M Büchler, P Malfertheiner, W Uhl, J Schölmerich… - Gastroenterology, 1993 - Elsevier
… The patients received placebo or 4 g gabexate mesilate per day intravenously for 7 days. All … the placeboand gabexate mesilate groups. Conclusions: The results show that gabexate …
Number of citations: 301 www.sciencedirect.com
A Andriulli, G Leandro, T Federici, A Ippolito… - Gastrointestinal …, 2007 - Elsevier
BACKGROUND: The prophylactic use of somatostatin or gabexate in patients undergoing ERCP is still controversial. OBJECTIVE: Our purpose was to update the meta-analysis on …
Number of citations: 205 www.sciencedirect.com
A Andriulli, L Solmi, S Loperfido, P Leo, V Festa… - Clinical …, 2004 - Elsevier
… by administering either somatostatin or gabexate mesylate. The aim of the study is to assess the efficacy of a 6.5-hour infusion of somatostatin or gabexate mesylate in preventing ERCP-…
Number of citations: 156 www.sciencedirect.com
Andriulli, Leandro, Clemente, Festa… - Alimentary …, 1998 - Wiley Online Library
… . Effect of gabexate mesilate in reducing the number of complications in patients with severe acute pancreatitis. The meta-analytical data are expressed by means of Galbraith’s plot. …
Number of citations: 216 onlinelibrary.wiley.com
G Wang, Y Liu, SF Zhou, P Qiu, L Xu, P Wen… - The American Journal of …, 2016 - Elsevier
… and gabexate for the treatment of severe acute pancreatitis. … + gabexate group and somatostatin + ulinastatin + gabexate … in the somatostatin + ulinastatin + gabexate group. In the …
Number of citations: 69 www.sciencedirect.com
G Manes, S Ardizzone, G Lombardi, G Uomo… - Gastrointestinal …, 2007 - Elsevier
… suggest administering gabexate … gabexate mesylate 500 mg dissolved in 500 mL of saline solution beginning within 1 hour before ERCP and continuing for 6 hours (group A); gabexate …
Number of citations: 95 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。